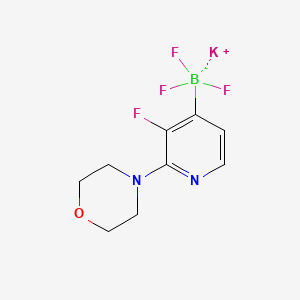

Potassium trifluoro(3-fluoro-2-morpholinopyridin-4-yl)borate

CAS No.: 1704704-31-3

Cat. No.: VC2751195

Molecular Formula: C9H10BF4KN2O

Molecular Weight: 288.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1704704-31-3 |

|---|---|

| Molecular Formula | C9H10BF4KN2O |

| Molecular Weight | 288.09 g/mol |

| IUPAC Name | potassium;trifluoro-(3-fluoro-2-morpholin-4-ylpyridin-4-yl)boranuide |

| Standard InChI | InChI=1S/C9H10BF4N2O.K/c11-8-7(10(12,13)14)1-2-15-9(8)16-3-5-17-6-4-16;/h1-2H,3-6H2;/q-1;+1 |

| Standard InChI Key | QKEZYPBKWGRAGR-UHFFFAOYSA-N |

| SMILES | [B-](C1=C(C(=NC=C1)N2CCOCC2)F)(F)(F)F.[K+] |

| Canonical SMILES | [B-](C1=C(C(=NC=C1)N2CCOCC2)F)(F)(F)F.[K+] |

Introduction

The compound's molecular weight has been precisely determined to be 288.09 g/mol through standard analytical methods, though slight variations in calculated values appear in different databases due to rounding differences and isotope considerations .

Structural Characteristics

Potassium trifluoro(3-fluoro-2-morpholinopyridin-4-yl)borate possesses a complex molecular structure that contributes significantly to its chemical behavior and applications in organic synthesis.

Molecular Structure

The compound features a pyridine ring as its core structure, with several key functional groups attached at specific positions. A morpholine group is attached at the C-2 position of the pyridine ring, while the trifluoroborate moiety is situated at the C-4 position . Additionally, a fluoro substituent is present at the C-3 position of the pyridine ring, creating a complex electronic environment within the molecule . The potassium ion serves as the counterion to the negatively charged trifluoroborate group, forming an ionic compound.

Structural Representation

The structural representation of potassium trifluoro(3-fluoro-2-morpholinopyridin-4-yl)borate can be expressed through various notational systems. The SMILES notation for this compound is B-(F)(F)F.[K+], which provides a linear string representation of the molecular structure . This notation is particularly useful for computational chemistry applications and database searches.

The InChI (International Chemical Identifier) provides a more comprehensive structural representation: InChI=1S/C9H10BF4N2O.K/c11-8-7(10(12,13)14)1-2-15-9(8)16-3-5-17-6-4-16;/h1-2H,3-6H2;/q-1;+1 . This standardized notation encodes the molecular connectivity, tautomeric form, isotopic information, stereochemistry, and charge of the compound.

Synthesis and Preparation

The synthesis of potassium trifluoro(3-fluoro-2-morpholinopyridin-4-yl)borate follows established methods for preparing potassium trifluoroborate compounds, with specific modifications to incorporate the pyridine and morpholine components.

Synthetic Methodology

Potassium trifluoroborates, including this compound, are typically synthesized through the reaction of boronic acids or esters with potassium fluoride under appropriate conditions. The synthetic route generally involves first preparing the corresponding boronic acid or ester derivative of 3-fluoro-2-morpholinopyridine at the 4-position, followed by treatment with potassium fluoride in a suitable solvent system.

The general reaction scheme can be represented as:

ArB(OH)₂ + KHF₂ → ArBF₃K + 2H₂O

Where Ar represents the 3-fluoro-2-morpholinopyridin-4-yl moiety.

This transformation converts the relatively unstable boronic acid derivative into a more stable potassium trifluoroborate salt, which exhibits enhanced shelf-stability and reactivity profiles in subsequent transformations.

Purification and Characterization

After synthesis, the compound typically requires purification to remove unreacted starting materials and byproducts. Standard purification methods may include recrystallization, precipitation, or chromatographic techniques. The purified product is then characterized using various analytical methods such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis to confirm its identity and purity .

Applications in Organic Synthesis

Potassium trifluoro(3-fluoro-2-morpholinopyridin-4-yl)borate has found significant applications in modern organic synthesis, particularly in cross-coupling reactions that form carbon-carbon bonds.

Advantages Over Other Boron Reagents

Potassium trifluoro(3-fluoro-2-morpholinopyridin-4-yl)borate offers several advantages over traditional boronic acids and esters in cross-coupling reactions:

-

Enhanced stability: The trifluoroborate group provides greater stability against oxidative degradation and protodeboronation compared to boronic acids.

-

Improved reaction kinetics: The slow release of the active boronic acid species during the reaction can lead to more controlled coupling processes and potentially higher yields.

-

Compatibility with oxidative conditions: The trifluoroborate moiety is resistant to oxidation, allowing its use in reaction sequences involving oxidative steps.

-

Increased shelf-life: Potassium trifluoroborates typically exhibit longer shelf-stability than their corresponding boronic acid counterparts, making them more practical for long-term storage.

| Desired Concentration | Amount of Compound | ||

|---|---|---|---|

| 1 mg | 5 mg | 10 mg | |

| 1 mM | 3.471 mL | 17.3551 mL | 34.7102 mL |

| 5 mM | 0.6942 mL | 3.471 mL | 6.942 mL |

| 10 mM | 0.3471 mL | 1.7355 mL | 3.471 mL |

This table provides volume guidelines for preparing solutions of specific molarities when starting with different amounts of the solid compound .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume